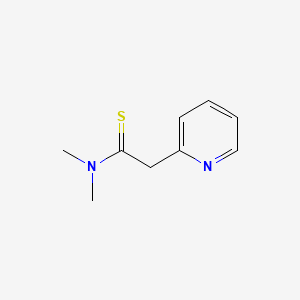
Melamine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Melamine acetate is a compound formed by the reaction of melamine and acetic acid. Melamine, a nitrogen-rich heterocyclic compound, is widely used in the production of resins and plastics. Acetic acid, a simple carboxylic acid, is commonly used in various chemical reactions. The combination of these two compounds results in this compound, which has applications in various industries, including the production of resins and as an additive in particleboard production .
准备方法
Synthetic Routes and Reaction Conditions
Melamine acetate can be synthesized by reacting melamine with acetic acid in a batch reactor. The reaction typically involves dissolving melamine in water and then adding acetic acid to the solution. The reaction is carried out at a controlled temperature to ensure the formation of this compound crystals. The process can be optimized by adjusting the stoichiometric amounts of melamine and acetic acid, as well as the reaction conditions such as temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of batch reactors. A typical method involves feeding a batch reactor with water and a stoichiometric amount of melamine and acetic acid. The reaction produces solid this compound crystals, which are then separated from the solution. To increase productivity and efficiency, successive additions of melamine and acetic acid can be made to the batch up to the solubility limit of melamine. This method significantly increases the yield of dry crystals and reduces the need for energy-intensive recovery processes .
化学反应分析
Types of Reactions
Melamine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other nitrogen-containing compounds.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different nitrogen-containing compounds, while substitution reactions can yield a variety of substituted melamine derivatives .
科学研究应用
Melamine acetate has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as an additive in the production of urea-formaldehyde resins, which are commonly used in particleboard production.
Biology: this compound is used in biological research to study its effects on various biological systems. Its nitrogen-rich structure makes it a valuable compound for studying nitrogen metabolism and related processes.
Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is widely used in the production of resins and plastics.
作用机制
The mechanism of action of melamine acetate involves its interaction with various molecular targets and pathways. In the production of resins, this compound reacts with formaldehyde to form hydroxymethylureas and hydroxymethyl-melamines, which contribute to the formation of strong and durable resin structures . In biological systems, this compound can interact with enzymes and other proteins involved in nitrogen metabolism, affecting their activity and function .
相似化合物的比较
Similar Compounds
Melamine: Melamine is a nitrogen-rich compound similar to melamine acetate but without the acetate group. It is widely used in the production of resins and plastics.
Phenolic Resins: Phenolic resins are another class of compounds used in the production of resins and plastics.
Melamine Phosphate: Melamine phosphate is a derivative of melamine used as a fire retardant in various applications.
Uniqueness of this compound
This compound is unique due to its combination of melamine and acetic acid, which imparts specific properties such as improved solubility and reactivity. Its use as an additive in urea-formaldehyde resins enhances the mechanical properties and environmental compliance of the resins, making it a valuable compound in various industrial applications .
属性
CAS 编号 |
51674-15-8 |
|---|---|
分子式 |
C5H10N6O2 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
acetic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C2H4O2/c4-1-7-2(5)9-3(6)8-1;1-2(3)4/h(H6,4,5,6,7,8,9);1H3,(H,3,4) |
InChI 键 |
RHNMFWJPEQPWMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1(=NC(=NC(=N1)N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



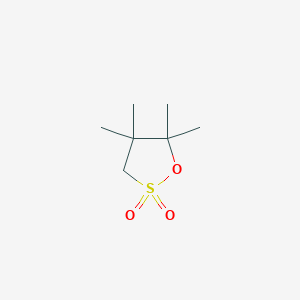
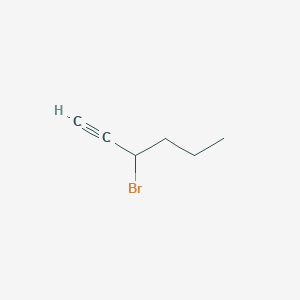

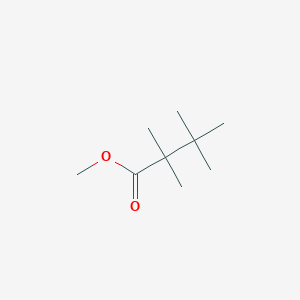

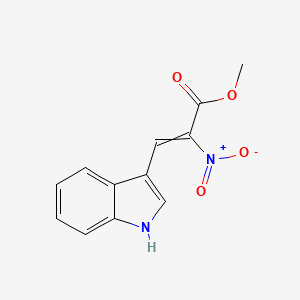
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
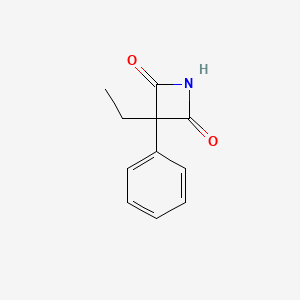
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
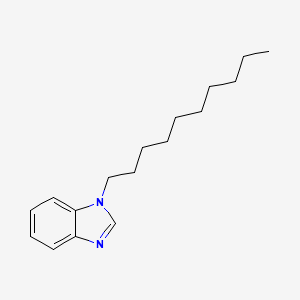
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
